molecular formula C8H7Cl2NO B2721671 2-(3,4-Dichlorophenyl)acetamide CAS No. 868697-78-3

2-(3,4-Dichlorophenyl)acetamide

Cat. No. B2721671
M. Wt: 204.05
InChI Key: ZZEVQJYIDJSWPF-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.06 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dichlorophenyl)acetamide consists of an acetamide group attached to a dichlorophenyl group . The InChI code for this compound is 1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) .


Physical And Chemical Properties Analysis

2-(3,4-Dichlorophenyl)acetamide is a solid substance stored at room temperature . It has a molecular weight of 204.06 . The InChI code for this compound is 1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) .

Scientific Research Applications

Application 1: Microwave Assisted Synthesis

  • Summary of the Application: This study explores the microwave-assisted synthesis of acetamide derivative compounds, including 2-chloro-N-(3,4-dichlorophenyl)acetamide. The technique proves to be a valuable tool for accelerating the synthesis process, enhancing yields, and promoting eco-friendly conditions .
  • Methods of Application: The synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide is based on the reaction between 3,4-dichloroaniline, triethylamine, chloroacetyl chloride, and benzene . The compound was synthesized using a microwave-assisted synthesis method .
  • Results or Outcomes: The synthesized compound was determined by spectrum characterization . The study contributes to the advancement of microwave-assisted synthesis methods and the comprehensive characterization of acetamide derivative compounds .

Application 2: Anti-inflammatory Agents

  • Summary of the Application: 2-(2,4-Dichlorophenoxy)acetic acid and its derivatives, including 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide, are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .
  • Methods of Application: The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . Target products were obtained in 58–72% yield .
  • Results or Outcomes: According to the results of molecular docking, the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

Application 3: Antiviral Agents

  • Summary of the Application: Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A .
  • Methods of Application: The method for the synthesis of these compounds is based on the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives . The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed significant antiviral activity .
  • Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Safety And Hazards

2-(3,4-Dichlorophenyl)acetamide may cause an allergic skin reaction and serious eye irritation . It may also cause respiratory irritation . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

properties

IUPAC Name

2-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEVQJYIDJSWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)acetamide

Citations

For This Compound
31
Citations
JM Fitzsimmons - 2005 - search.proquest.com
Tumor cell receptors, such as sigma receptors are expressed during the different stages of abnormal tissue behavior, and are thus, targets for radiopharmaceutical chemistry. Our …
Number of citations: 4 search.proquest.com
S Hu, HY Kaw, L Zhu, W Wang - Environmental Science & …, 2022 - ACS Publications
Nitrogenous aromatic halogenated disinfection byproducts (DBPs) in drinking water have received considerable attention recently owing to their relatively high toxicity. In this study, a …
Number of citations: 15 pubs.acs.org
X Liang, B Wang, C Chen, A Wang, C Hu… - Journal of Medicinal …, 2018 - ACS Publications
Most of the current FMS-like tyrosine kinase 3 (FLT3) inhibitors lack selectivity between FLT3 kinase and cKIT kinase as well as the FLT3 wt and internal tandem duplication (ITD) …
Number of citations: 21 pubs.acs.org
M Weigl, S Bedürftig, CA Maier, B Wünsch - Bioorganic & medicinal …, 2002 - Elsevier
The synthesis and receptor affinity of 6,8-diazabicyclo[3.2.2]nonanes representing conformationally constrained ethylenediamines are described. The Dieckmann analogous cyclization …
Number of citations: 16 www.sciencedirect.com
JM Fitzsimmons, JR Lever, SZ Lever - Medicinal chemistry, 2011 - ncbi.nlm.nih.gov
Eight halogenated N, N′-diphenethylethylenediamines were synthesized, characterized and evaluated for σ 1 receptor binding affinity in vitro. Measurements of lipophilicity also were …
Number of citations: 1 www.ncbi.nlm.nih.gov
J Stefaowitz, D Schepmann, C Daniliuc… - … für Naturforschung B, 2016 - degruyter.com
The morphan system (2-azabicyclo[3.3.1]nonane) as a substructure of morphine is of major interest in medicinal chemistry. Herein, the synthesis of morphan derivatives with additional …
Number of citations: 1 www.degruyter.com
X Lei, Z Xie, Y Sun, J Qiu, X Yang - Environmental Pollution, 2023 - Elsevier
Numerous disinfection by-products (DBPs) are formed from reactions between disinfectants and organic/inorganic matter during water disinfection. More than seven hundred DBPs that …
Number of citations: 3 www.sciencedirect.com
G Höfner, B Streicher, B Wünsch - Archiv der Pharmazie: An …, 2001 - Wiley Online Library
Starting with methyl 4,6‐O‐benzylidene‐α‐D‐glucopyranoside (4), an optimized procedure is reported for preparation of the bromide 7, which is transformed into the N‐acylated …
Number of citations: 4 onlinelibrary.wiley.com
W Wang, H Cao, S Wolf, MS Camacho-Horvitz… - Bioorganic & medicinal …, 2013 - Elsevier
Herein we propose the benzimidazole-2-one substructure as a suitable tryptophan mimic and thus a reasonable starting point for the design of p53 Mdm2 antagonists. We devise a …
Number of citations: 25 www.sciencedirect.com
J González‐Sabín, V Gotor… - Chemistry–A European …, 2004 - Wiley Online Library
Stereoespecific syntheses of (±)‐trans‐N,N‐cyclohexane‐1,2‐diamines ((±)‐4 a–g) were carried out from the corresponding (±)‐trans‐N,N‐dialkylaminocyclohexanols by successive …

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